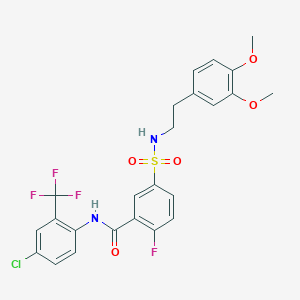
N-(4-chloro-2-(trifluoromethyl)phenyl)-5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-chloro-2-(trifluoromethyl)phenyl)-5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C24H21ClF4N2O5S and its molecular weight is 560.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-chloro-2-(trifluoromethyl)phenyl)-5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-fluorobenzamide is a complex organic compound with potential biological significance. Its unique structure, characterized by a trifluoromethyl group and various aromatic substituents, suggests diverse interactions with biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be described by the following chemical formula:
- Molecular Formula : C19H19ClF3N2O3S
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the trifluoromethyl group enhances its lipophilicity, potentially increasing membrane permeability and interaction with lipid bilayers.
Key Mechanisms Include :
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the synthesis of inflammatory mediators.
- Receptor Modulation : It may also interact with various receptors, influencing signaling pathways related to pain and inflammation.
Biological Activity Data
Research studies have evaluated the biological activity of similar compounds with trifluoromethyl groups, providing insights into potential effects.
| Activity | IC50 Value (µM) | Target Enzyme/Receptor |
|---|---|---|
| COX-2 Inhibition | 10.4 | Cyclooxygenase-2 |
| LOX-5 Inhibition | 19.2 | Lipoxygenase-5 |
| Cytotoxicity (MCF-7) | 18.1 | Breast Cancer Cell Line |
| AChE Inhibition | 13.2 | Acetylcholinesterase |
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Study on COX and LOX Inhibition :
- Cytotoxicity Assessment :
- Neuroprotective Effects :
Toxicological Profile
Toxicological assessments are essential for understanding the safety profile of this compound:
Eigenschaften
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-5-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClF4N2O5S/c1-35-21-8-3-14(11-22(21)36-2)9-10-30-37(33,34)16-5-6-19(26)17(13-16)23(32)31-20-7-4-15(25)12-18(20)24(27,28)29/h3-8,11-13,30H,9-10H2,1-2H3,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYYAUDNRFNLML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClF4N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














